![molecular formula C21H20N2O B5522712 N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5522712.png)

N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

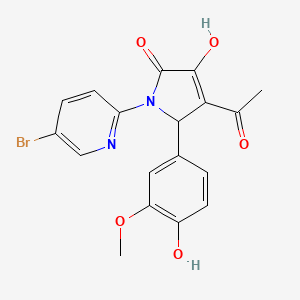

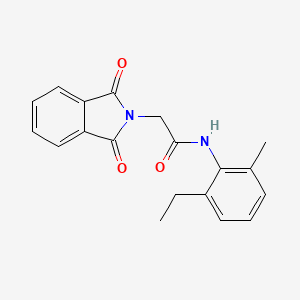

N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide, commonly known as DMBA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMBA is a member of the amide family of compounds and is synthesized through a multi-step process that involves the use of various reagents and solvents.

Wissenschaftliche Forschungsanwendungen

DNA-Intercalating Antitumor Agents

N-[3-(dimethylamino)phenyl]-2-biphenylcarboxamide and its derivatives have been explored for their potential as antitumor agents due to their ability to intercalate DNA. These compounds have been synthesized and evaluated for in vivo antitumor activity, highlighting their significance in the search for effective cancer treatments. The structural modifications on the phenyl ring of these compounds influence their DNA binding abilities and, consequently, their biological activity against tumors. For instance, certain derivatives have shown promising solid tumor activity in preclinical models, with specific modifications leading to enhanced therapeutic efficacy (Atwell, Baguley, & Denny, 1989).

Fluorescent Probes for Nerve Agent Detection

Derivatives of this compound have been employed in the design of fluorescent probes for the detection of nerve agents. These probes leverage the covalent assembly and Lossen rearrangement mechanisms to achieve high selectivity and sensitivity in detecting hazardous substances like diethyl chlorophosphate (DCP). This application is crucial for environmental monitoring and public safety, providing rapid and precise detection methods (Huo et al., 2019).

Electrochromic Materials

Research into this compound derivatives has extended to the development of electrochromic materials. These materials exhibit multi-oxidation stages and lower oxidation potentials, attributed to the electron-donating properties of dimethylamino groups. They find application in electrochromic devices (ECDs), offering advancements in display technologies and energy-efficient windows with their ability to change color in response to electrical stimuli. The incorporation of these compounds into ECDs enables the creation of devices with high contrast and rapid switching capabilities, contributing to the development of novel optical and electronic devices (Li, Yen, & Liou, 2021).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(dimethylamino)phenyl]-2-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O/c1-23(2)18-12-8-11-17(15-18)22-21(24)20-14-7-6-13-19(20)16-9-4-3-5-10-16/h3-15H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRZYBNOQUGDAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methylbutyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5522636.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5522661.png)

![6-{[(2-{2-[(methylthio)methyl]-1,3-thiazol-4-yl}ethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5522666.png)

![N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B5522685.png)

![6-[4-(2-methoxybenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5522697.png)

![N-(3-morpholin-4-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522720.png)

![2-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5522734.png)